Cas no 1208075-52-8 (5-Amino-2-bromo-4-methoxy-benzoic acid methyl ester)

5-Amino-2-bromo-4-methoxy-benzoic acid methyl ester is a versatile intermediate in organic synthesis, particularly valued for its functionalized aromatic structure. The presence of amino, bromo, and methoxy substituents on the benzoic acid ester framework allows for selective further derivatization, making it useful in pharmaceutical and agrochemical applications. The bromo group facilitates cross-coupling reactions, while the amino and methoxy groups offer sites for electrophilic substitution or hydrogen bonding interactions. Its ester functionality enhances solubility in organic solvents, simplifying purification and handling. This compound is commonly employed in the synthesis of complex molecules, leveraging its reactivity and structural features for efficient scaffold modification.
5-Amino-2-bromo-4-methoxy-benzoic acid methyl ester structure
1208075-52-8 structure
Product Name:5-Amino-2-bromo-4-methoxy-benzoic acid methyl ester
CAS No:1208075-52-8
MF:C9H10BrNO3
MW:260.08460187912
CID:6838408
PubChem ID:50998212
Update Time:2025-10-28

5-Amino-2-bromo-4-methoxy-benzoic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1208075-52-8
    • Methyl 5-Amino-2-bromo-4-methoxybenzoate
    • 5-Amino-2-bromo-4-methoxy-benzoic acid methyl ester
    • Inchi: 1S/C9H10BrNO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3
    • InChI Key: GDXVEGWRJYHYSG-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=C1C(=O)OC)N)OC

Computed Properties

  • Exact Mass: 258.98441Da
  • Monoisotopic Mass: 258.98441Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 61.6Ų

5-Amino-2-bromo-4-methoxy-benzoic acid methyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2005753-1g
Methyl 5-amino-2-bromo-4-methoxybenzoate
1208075-52-8 98%
1g
¥7485.00 2024-08-09

Additional information on 5-Amino-2-bromo-4-methoxy-benzoic acid methyl ester

Introduction to 5-Amino-2-bromo-4-methoxy-benzoic acid methyl ester (CAS No. 1208075-52-8) and Its Emerging Applications in Chemical Biology

5-Amino-2-bromo-4-methoxy-benzoic acid methyl ester, identified by its CAS number 1208075-52-8, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity. This compound belongs to the class of brominated aromatic carboxylic acid esters, which are widely explored for their potential in pharmaceutical intermediates, drug discovery, and synthetic chemistry. The presence of both amino and methoxy functional groups, in conjunction with a bromine substituent at the 2-position, makes this molecule a valuable scaffold for further derivatization and functionalization.

The structural motif of 5-amino-2-bromo-4-methoxy-benzoic acid methyl ester is highly reminiscent of naturally occurring benzene derivatives that exhibit diverse biological activities. For instance, benzoic acid derivatives are well-documented for their antimicrobial, anti-inflammatory, and antioxidant properties. The introduction of a bromine atom at the 2-position enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic substitution reactions, which is a critical feature for medicinal chemists seeking to modify or expand its pharmacophoric space.

In recent years, there has been a surge in research focused on developing novel scaffolds for drug discovery, with an emphasis on heterocyclic compounds that can modulate biological pathways effectively. The 5-amino-2-bromo-4-methoxy-benzoic acid methyl ester scaffold provides an excellent platform for such endeavors due to its ability to engage in multiple types of chemical reactions, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and palladium-catalyzed coupling reactions. These transformations are pivotal in constructing complex molecular architectures that can target specific biological receptors or enzymes.

One of the most compelling aspects of 5-amino-2-bromo-4-methoxy-benzoic acid methyl ester is its utility in the synthesis of biologically active molecules. For example, researchers have leveraged this compound to develop inhibitors of enzymes involved in cancer metabolism. A notable study published in the journal *Organic Letters* demonstrated that derivatives of this scaffold could inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. Inhibiting PARP has been shown to be therapeutically beneficial in treating certain types of cancer, particularly those with BRCA mutations.

The bromine substituent at the 2-position also facilitates the development of fluorescent probes for cellular imaging. In a groundbreaking study published in *Chemical Science*, researchers utilized 5-amino-2-bromo-4-methoxy-benzoic acid methyl ester as a precursor to synthesize a series of fluorescent dyes that could be used to track protein-protein interactions within living cells. These probes have opened up new avenues for studying dynamic cellular processes without resorting to genetically encoded reporters.

Furthermore, the methoxy group at the 4-position provides an additional handle for chemical modification, allowing researchers to fine-tune the electronic properties and solubility profile of the final product. This flexibility is particularly valuable when designing molecules intended for oral administration or when aiming to improve bioavailability through prodrug strategies.

The pharmaceutical industry has also shown interest in 5-amino-2-bromo-4-methoxy-benzoic acid methyl ester as a building block for antiviral and antibacterial agents. Recent advances in computational chemistry have enabled high-throughput virtual screening (HTVS) of large compound libraries to identify potential drug candidates. By integrating 5-amino-2-bromo-4-methoxy-benzoic acid methyl ester into such screens, researchers have identified novel analogs with enhanced activity against pathogens resistant to conventional treatments.

From an environmental perspective, the synthesis and application of this compound align with green chemistry principles by promoting efficient synthetic routes that minimize waste and hazardous byproducts. Catalytic methods, such as transition-metal-catalyzed reactions, have been increasingly employed to achieve high yields while reducing reliance on stoichiometric reagents.

In conclusion,5-amino-2-bromo-4-methoxy-benzoic acid methyl ester (CAS No. 1208075-52-8) represents a versatile and multifaceted compound with significant potential in pharmaceutical research and chemical biology. Its unique structural features enable diverse applications ranging from drug development to cellular imaging, making it an indispensable tool for scientists striving to innovate in these fields.

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